1-[(3-fluorophenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide 1-[(3-fluorophenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 941953-82-8
VCID: VC7421391
InChI: InChI=1S/C16H13FN4O2S/c1-10-19-20-16(24-10)18-15(23)12-5-6-14(22)21(9-12)8-11-3-2-4-13(17)7-11/h2-7,9H,8H2,1H3,(H,18,20,23)
SMILES: CC1=NN=C(S1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)F
Molecular Formula: C16H13FN4O2S
Molecular Weight: 344.36

1-[(3-fluorophenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide

CAS No.: 941953-82-8

VCID: VC7421391

Molecular Formula: C16H13FN4O2S

Molecular Weight: 344.36

* For research use only. Not for human or veterinary use.

1-[(3-fluorophenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide - 941953-82-8

Description

Biological Activities of Thiadiazole Derivatives

  • Anticancer Activity: Thiadiazole derivatives have shown promising anticancer activities against various cell lines, with some compounds exhibiting IC50 values comparable to or better than standard drugs like imatinib .

  • Anticonvulsant Activity: These compounds have been evaluated for anticonvulsant properties using models like the maximal electroshock seizure (MES) test, showing significant protection against seizures .

  • Antimicrobial Activity: Thiadiazole derivatives have demonstrated antimicrobial effects against several bacterial and fungal strains .

Biological Activities of Pyridine Derivatives

Pyridine derivatives are versatile and have been used in the development of drugs targeting various diseases. They often serve as key components in pharmaceutical compounds due to their ability to form hydrogen bonds and interact with enzymes and receptors.

Synthesis and Characterization

The synthesis of compounds like 1-[(3-fluorophenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step reactions. These may include condensation reactions to form the pyridine ring and substitution reactions to introduce the thiadiazole moiety. Characterization is usually performed using spectroscopic techniques such as NMR, IR, and mass spectrometry.

Potential Anticancer Activity

Compound TypeIC50 Values (μM)Cell Lines
Thiadiazole Derivatives0.86-2.04Various cancer cell lines
Pyridine DerivativesVariableDepends on specific structure

Potential Anticonvulsant Activity

Compound TypeActivity (%)Test Models
Thiadiazole DerivativesUp to 100% protectionMES, PTZ
Pyridine DerivativesVariableDepends on specific structure

Potential Antimicrobial Activity

Compound TypeInhibition Rates (%)Microorganisms
Thiadiazole DerivativesUp to 56%Bacterial strains
Pyridine DerivativesVariableDepends on specific structure
CAS No. 941953-82-8
Product Name 1-[(3-fluorophenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Molecular Formula C16H13FN4O2S
Molecular Weight 344.36
IUPAC Name 1-[(3-fluorophenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxopyridine-3-carboxamide
Standard InChI InChI=1S/C16H13FN4O2S/c1-10-19-20-16(24-10)18-15(23)12-5-6-14(22)21(9-12)8-11-3-2-4-13(17)7-11/h2-7,9H,8H2,1H3,(H,18,20,23)
Standard InChIKey FIDXIRSNMYYDRR-UHFFFAOYSA-N
SMILES CC1=NN=C(S1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)F
Solubility not available
PubChem Compound 8671118
Last Modified Aug 19 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator